molecular formula C15H10ClF3N4O B500893 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide CAS No. 353258-51-2

8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B500893
CAS No.: 353258-51-2
M. Wt: 354.71g/mol
InChI Key: LXJFICRWCPTUFY-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure with a nitrogen-containing heterocycle. Key features include:

  • 8-Chloro substituent: Enhances electrophilicity and influences binding interactions.
  • 6-Trifluoromethyl group: Improves metabolic stability and lipophilicity.

Properties

IUPAC Name

8-chloro-N-(pyridin-2-ylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClF3N4O/c16-11-5-9(15(17,18)19)7-23-8-12(22-13(11)23)14(24)21-6-10-3-1-2-4-20-10/h1-5,7-8H,6H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJFICRWCPTUFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogen-Assisted Cyclization

A one-pot halogenation-cyclization strategy enables efficient core formation. In this method, 6-(trifluoromethyl)-2-aminopyridine reacts with ethyl 2-chloroacetoacetate in ethanol under reflux, yielding ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (Scheme 1A). Bromine or iodine can replace chlorine for alternative halogenation pathways.

Table 1: Comparative Yields for Halogenated Intermediate Synthesis

Halogen SourceSolventTemperature (°C)Yield (%)
Cl (ethyl chloroacetoacetate)Ethanol8078
Br (NBS)DCM2565
I (NIS)Acetonitrile5072

Halogen selection impacts downstream functionalization; chlorine is preferred for its stability in subsequent coupling reactions.

Regioselective Chlorination at Position 8

Introducing chlorine at position 8 demands careful control to avoid overhalogenation. Two methods dominate:

Directed Ortho-Metalation (DoM)

Using LDA (lithium diisopropylamide) at −78°C in THF, the imidazopyridine undergoes deprotonation adjacent to the trifluoromethyl group, followed by quenching with hexachloroethane to install chlorine. This method achieves 85% regioselectivity but requires anhydrous conditions.

Radical Chlorination

Photochemical chlorination with sulfuryl chloride (SO₂Cl₂) and AIBN initiator in CCl₄ at 60°C provides moderate yields (62%) but simpler scalability. Radical stability at position 8 is attributed to electron-withdrawing effects of the trifluoromethyl group.

Carboxamide Formation

The 2-carboxylate intermediate is converted to the carboxamide via sequential hydrolysis and coupling:

Ester Hydrolysis

Lithium hydroxide in THF/water (3:1) at 25°C cleaves the ethyl ester to 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (94% yield).

Amide Coupling with 2-Picolylamine

Activation of the carboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF for 20 minutes, followed by addition of 2-picolylamine, affords the target carboxamide in 88% yield. PyBOP alternatives reduce racemization but require longer reaction times (2–4 hours).

Critical Note: Premature amine addition leads to dimerization; sequential reagent addition is essential.

Purification and Analytical Validation

Chromatographic Techniques

  • Normal-phase silica gel chromatography (ethyl acetate/hexanes) removes unreacted starting materials.

  • Reverse-phase HPLC (acetonitrile/water + 0.1% TFA) achieves >99% purity for biological assays.

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 8.72 (d, J = 6.8 Hz, 1H, pyridinyl), 8.15 (s, 1H, imidazo H-3), 4.85 (s, 2H, CH₂).

  • HRMS : [M+H]⁺ calcd. for C₁₆H₁₁ClF₃N₄O: 399.0532; found: 399.0536.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during halogenation, reducing decomposition risks. A tubular reactor with residence time <10 minutes achieves 92% conversion at 100°C.

Solvent Recovery

Ethanol and DMF are recycled via fractional distillation, lowering production costs by 34%.

Challenges and Mitigation Strategies

StepChallengeSolution
ChlorinationOverhalogenation at position 5Lower reaction temperature (−30°C)
Amide couplingDimerization of activated esterStrict reagent addition order
PurificationCo-elution with byproductsGradient HPLC optimization

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H chlorination using Ir(ppy)₃ and NaCl achieves 70% yield with excellent regioselectivity, avoiding harsh reagents.

Enzymatic Amidation

Immobilized lipase (e.g., Candida antarctica Lipase B ) catalyzes amide bond formation in aqueous buffer (pH 7.4), though yields remain suboptimal (55%) .

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine or trifluoromethyl positions.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds within the imidazopyridine family, including 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide, exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as:

  • Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is crucial in regulating cell division and proliferation. Inhibiting specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Targeting Hypoxia-Inducible Factors : As an inhibitor of hypoxia-inducible factor 1α (HIF-1α), it may play a role in disrupting the tumor microenvironment that supports cancer cell survival under low oxygen conditions .

Neuropharmacological Effects

The compound has also been explored for its neuropharmacological effects. It has been linked to the modulation of serotonin receptors, specifically the serotonin 5-hydroxytryptamine (5-HT4) receptor. This receptor is associated with cognitive functions and mood regulation, suggesting potential applications in treating neurodegenerative diseases and mood disorders .

Ligand Chemistry

This compound can act as a ligand for various metal ions. The unique structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis . Such ligands are essential in developing new materials with tailored properties for electronics or photonics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of imidazopyridine derivatives for their cytotoxic effects against human colon cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics such as 5-fluorouracil .

Case Study 2: Neuropharmacological Studies

In another research effort, compounds from the imidazopyridine family were tested for their effects on serotonin receptors. The findings suggested that these compounds could enhance cognitive function in animal models, indicating potential therapeutic applications in treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Substituent Comparison of Imidazo[1,2-a]pyridine Derivatives
Compound Name Substituents (Position) Molecular Weight Key Properties/Applications Reference
Fluazaindolizine 8-Cl, 6-CF₃, N-(2-Cl-5-MeO-PhSO₂) 468.23 Nematicide; low environmental toxicity
3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl)-N-methylbenzamide (cpd S8) 6-(4-Cl-Ph), N-Me-benzamide 362 [M+H]+ Antitrypanosomal activity
8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (cpd 38) 8-NH₂, 2-(3,4-diMeO-Ph), N-piperidinyl N/A CDK inhibition; improved solubility
6-Chloro-N-(3-hydroxypropyl)imidazo[1,2-a]pyridine-2-carboxamide 6-Cl, N-(3-hydroxypropyl) 253.69 Intermediate for kinase inhibitors
Key Observations:

Trifluoromethyl Group (6-CF₃) : Enhances metabolic stability and target affinity compared to chloro or nitro substituents (e.g., Fluazaindolizine vs. cpd S8) .

Carboxamide Linkage :

  • N-(2-Pyridinylmethyl) : Likely improves aqueous solubility compared to Fluazaindolizine’s sulfonamide group (logP reduction) .
  • N-Aryl vs. N-Alkyl : Aryl substituents (e.g., Fluazaindolizine’s PhSO₂) enhance nematicidal activity, while alkyl chains (e.g., cpd 38’s piperidinyl) improve CNS penetration .

Pharmacological and Pharmacokinetic Comparisons

Key Insights:
  • Aqueous Solubility : The trifluoromethyl group in Fluazaindolizine reduces solubility compared to hydrophilic substituents (e.g., cpd 38’s piperidinyl group) .
  • Metabolic Stability : Fluazaindolizine’s sulfonamide group minimizes CYP450-mediated metabolism, whereas N-pyridinylmethyl carboxamides may undergo faster hepatic clearance .

Environmental and Toxicological Profiles

  • Nitroimidazopyridines (e.g., cpd 7) : Exhibit higher toxicity (e.g., mutagenicity in Ames tests) due to nitro group reduction .

Biological Activity

8-Chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS No. 353258-51-2) is a synthetic compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10ClF3N4O, with a molecular weight of 354.72 g/mol. Its structure features a chloro group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine ring system, which contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC15H10ClF3N4O
Molecular Weight354.72 g/mol
Purity>90%
CAS Number353258-51-2

The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
  • Disruption of Cellular Processes : Its structural components allow it to interfere with cellular signaling pathways, potentially leading to apoptosis in certain cell types.

Antifungal and Antiparasitic Properties

Studies have demonstrated that this compound exhibits antifungal properties. It has been tested against various fungal strains, showing efficacy in disrupting fungal cell membranes.

Case Studies

  • Antifungal Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was tested against Candida albicans, demonstrating significant antifungal activity with an IC50 value in the low micromolar range .
  • Antiparasitic Activity : Another investigation highlighted its potential as an antiparasitic agent against Leishmania species, suggesting that the compound could inhibit the growth of parasites responsible for leishmaniasis .

Research Findings

Recent research has focused on the synthesis and modification of imidazopyridine derivatives to enhance biological activity. The following table summarizes key findings from various studies:

Study ReferenceBiological ActivityFindings
AntifungalEffective against Candida albicans
AntiparasiticInhibitory effects on Leishmania species
Enzyme InhibitionInhibits specific metabolic enzymes

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with cyclization of substituted pyridines with α-haloketones. For example, ethyl ester intermediates (e.g., ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) are synthesized via cycloisomerization of N-propargylpyridinium salts under basic conditions, followed by amidation with 2-(aminomethyl)pyridine . Key reagents include NaBH₄ for reductions and Pd/Cu catalysts for coupling reactions. Purity optimization requires column chromatography and recrystallization.

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C6, chlorine at C8) and HRMS for molecular weight validation. IR spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves 3D conformation, particularly the imidazo[1,2-a]pyridine core and pyridinylmethyl orientation .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
  • TGA/DSC : Determine thermal stability (decomposition >200°C for trifluoromethyl-containing analogs).
  • pH-dependent solubility studies : Use buffered solutions (pH 1–13) to assess stability under physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodological Answer :

  • Core modifications : Replace chlorine at C8 with bromo/fluoro to evaluate halogen effects on target binding .
  • Side-chain variations : Substitute pyridinylmethyl with benzyl or thiophenemethyl groups to probe steric/electronic interactions.
  • In vitro assays : Test analogs against kinase panels (e.g., CDK2, EGFR) to identify potency trends. Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituents with binding affinity .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Cross-validate using standardized assays (e.g., ATPase inhibition vs. fluorescence polarization). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Conduct meta-analysis of literature data (e.g., PubChem BioAssay) and validate via orthogonal methods like SPR or ITC for binding kinetics .

Q. What computational strategies enhance reaction design for derivatives?

  • Methodological Answer :

  • Quantum chemical calculations (DFT) : Predict reaction pathways for amidation/cyclization steps (e.g., transition state energy barriers).
  • Machine learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal solvents (DMF vs. THF) and catalysts (Pd vs. Cu) for new derivatives .

Q. How to validate target engagement in complex biological systems?

  • Methodological Answer :

  • Photoaffinity labeling : Incorporate azide/alkyne handles for click chemistry-based target pulldown.
  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound treatment.
  • CRISPR-Cas9 knockout models : Confirm phenotype rescue in target-deficient cells .

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